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Compound Name: SH1573

Cat. No.: B15575963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SH1573, a novel and selective inhibitor

of mutant isocitrate dehydrogenase 2 (IDH2), and its role in inducing cell differentiation,

particularly in the context of acute myeloid leukemia (AML). This document details the

mechanism of action, summarizes key quantitative data, outlines experimental protocols, and

visualizes the underlying signaling pathways and workflows.

Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a key driver in several cancers,

most notably acute myeloid leukemia (AML). These mutations confer a neomorphic activity,

leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate

(2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent

dioxygenases, including histone and DNA demethylases, which results in epigenetic

dysregulation and a block in cellular differentiation.[4]

SH1573 is an orally bioavailable small molecule that selectively inhibits mutant IDH2 proteins,

specifically the common R140Q and R172K mutations.[1][2][3] By blocking the production of 2-

HG, SH1573 aims to restore normal epigenetic regulation and induce the differentiation of

malignant cells.[3]
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The primary mechanism by which SH1573 induces cell differentiation is through the inhibition

of mutant IDH2 and the subsequent reduction of intracellular 2-HG levels. This reduction

alleviates the inhibition of key epigenetic modifiers, such as TET2 and histone demethylases.

The restored activity of these enzymes leads to changes in the methylation landscape of the

genome, ultimately reactivating differentiation-associated gene expression programs. This

process allows the leukemic blasts to mature into terminally differentiated cells, such as

granulocytes.
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Caption: Signaling pathway of SH1573 in overcoming differentiation block.
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Quantitative Data
The efficacy of SH1573 has been quantified through various in vitro and in vivo studies. The

following tables summarize the key findings.

Table 1: In Vitro Inhibition of 2-HG Production by SH1573
Cell Line IDH2 Mutation IC₅₀ (2-HG Inhibition)

TF-1 R140Q (engineered) 25.3 nmol/L

U87-MG R140Q (engineered) 0.27 µmol/L

U87-MG R172K (engineered) 0.053 µmol/L

SW1353 R172S (endogenous) 4.51 µmol/L

Data from Wang et al., 2021.

[1]

Table 2: In Vitro Enzymatic Inhibition by SH1573
Enzyme IC₅₀ (Enzyme Activity)

Mutant IDH2 R140Q 4.78 nmol/L

Mutant IDH2 R172K 14.05 nmol/L

Wild-type IDH2 196.2 nmol/L

Wild-type IDH1 >100 µmol/L

Data from Wang et al., 2021.[1]

Table 3: Effect of SH1573 on Cell Differentiation In Vitro
and In Vivo
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Model System Cell Type Treatment
Differentiation
Marker

Result

In Vitro
TF-1 (mIDH2

R140Q)

1 µmol/L SH1573

+ EPO
Hemoglobin

Increased gene

and protein

expression

In Vitro
TF-1 (mIDH2

R140Q)
SH1573 CD15+ cells

Increased

proportion

In Vivo (PDX

model)

AML (mIDH2

R140Q)

15, 45, 135

mg/kg SH1573

hCD45+ hCD15+

cells

Dose-dependent

increase in

differentiated

tumor cells in

spleen and bone

marrow

Data from Wang

et al., 2021.[1]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

differentiation-inducing effects of SH1573.

Cell Culture
TF-1 Cells (Human Erythroleukemia):

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2

ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-

CSF).

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Subculture: Maintain cell density between 5 x 10⁴ and 1 x 10⁶ cells/mL. Add fresh medium

every 2 to 3 days.

U87-MG and SW1353 Cells:
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Standard cell culture protocols for adherent cell lines are followed, typically using DMEM

or MEM supplemented with 10% FBS.

In Vitro 2-HG Measurement Assay
This assay quantifies the level of 2-HG produced by cells in culture.

Seed mIDH2 cells
in 96-well plate

Treat with varying
concentrations of SH1573

Incubate for
48-72 hours

Collect cell culture
supernatant

Deproteinate supernatant
(e.g., with perchloric acid)

Perform enzymatic assay:
2-HG + NAD+ -> α-KG + NADH

(catalyzed by D2HGDH)

Measure NADH production
(e.g., fluorescence or
colorimetric methods)

Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for in vitro 2-HG measurement.

Cell Plating: Seed cells with IDH2 mutations into a 96-well plate at an appropriate density.

Treatment: Add a serial dilution of SH1573 to the wells. Include a vehicle control (e.g.,

DMSO).

Incubation: Culture the cells for 48 to 72 hours.

Sample Collection: Collect the cell culture supernatant.

Deproteination: Remove proteins from the supernatant, for example, by acid precipitation.

Enzymatic Reaction: Use a commercially available 2-HG assay kit or a custom enzymatic

assay. A common method involves the D-2-hydroxyglutarate dehydrogenase (D2HGDH)

enzyme, which catalyzes the oxidation of 2-HG to α-KG, with the concomitant reduction of

NAD+ to NADH.

Detection: The amount of NADH produced, which is proportional to the 2-HG concentration,

is measured using a fluorescent or colorimetric plate reader.

Analysis: Plot the 2-HG concentration against the SH1573 concentration to determine the

IC₅₀ value.

Flow Cytometry for Differentiation Markers (CD15)
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This protocol is used to assess the proportion of cells expressing the myeloid differentiation

marker CD15.

Cell Preparation: Culture TF-1 (mIDH2 R140Q) cells with and without SH1573 for a specified

period (e.g., 6 days).

Harvesting: Harvest approximately 1 x 10⁶ cells per sample and wash with PBS containing

1% BSA.

Staining: Resuspend cells in a staining buffer and add a fluorochrome-conjugated anti-CD15

antibody. An isotype control should be used to account for non-specific binding.

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a

flow cytometer.

Analysis: Gate on the live cell population and determine the percentage of CD15-positive

cells.

Erythroid Differentiation Assay
This assay assesses the ability of SH1573 to restore erythroid differentiation in TF-1 cells.

Cell Culture: Culture TF-1 (mIDH2 R140Q) cells in the presence of erythropoietin (EPO) to

stimulate erythroid differentiation.

Treatment: Treat the cells with 1 µmol/L SH1573 or a vehicle control.

Observation: After a period of incubation (e.g., 7 days), observe the cell pellets for a red

color, indicative of hemoglobin production.

Western Blot for Hemoglobin:

Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against hemoglobin.

Use a secondary antibody conjugated to HRP and detect the signal using a

chemiluminescence substrate.

A loading control (e.g., β-actin) should be used to ensure equal protein loading.

Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the preclinical evaluation of SH1573 as a

differentiation-inducing agent.
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Hypothesis

In Vitro Validation

In Vivo Validation

Conclusion

Inhibition of mIDH2 will reduce 2-HG
and restore differentiation in AML.

Enzymatic Assay:
Confirm SH1573 inhibits

mIDH2 activity

Cell-based Assay:
Confirm SH1573 reduces

intracellular 2-HG

Leads to

Differentiation Assays:
- CD15 expression (Flow Cytometry)

- Hemoglobin expression (Western Blot)

Enables

PDX Mouse Model:
- Establish AML with mIDH2

- Treat with SH1573

Justifies

Analyze PDX Samples:
- 2-HG levels in blood/spleen/marrow

- Proportion of differentiated tumor cells
(hCD45+ hCD15+)

SH1573 is a potent and selective
mIDH2 inhibitor that induces

differentiation in vitro and in vivo.
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Caption: Logical workflow for the preclinical assessment of SH1573.
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Conclusion
SH1573 has demonstrated significant preclinical efficacy as a potent and selective inhibitor of

mutant IDH2. Its ability to reduce the oncometabolite 2-HG and subsequently induce

differentiation in AML cells provides a strong rationale for its clinical development. The data

summarized and the protocols outlined in this guide offer a comprehensive resource for

researchers and drug development professionals working on targeted therapies for IDH2-

mutated cancers. The successful translation of these preclinical findings into clinical benefit

holds promise for patients with AML.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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